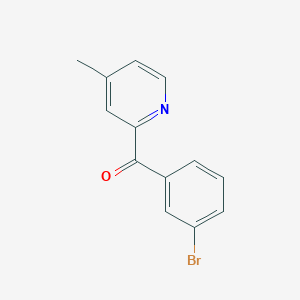

2-(3-Bromobenzoyl)-4-methylpyridine

Overview

Description

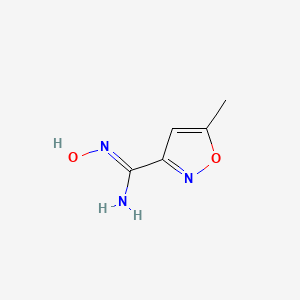

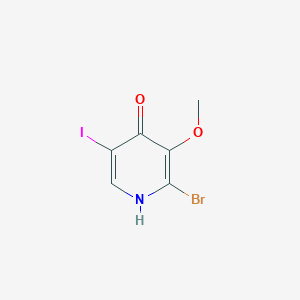

“2-(3-Bromobenzoyl)-4-methylpyridine” is a compound that likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-(3-Bromobenzoyl)” part suggests that a 3-Bromobenzoyl group is attached to the 2nd position of the pyridine ring, and a methyl group is attached to the 4th position .

Molecular Structure Analysis

The molecular structure of “2-(3-Bromobenzoyl)-4-methylpyridine” would likely consist of a pyridine ring with a bromobenzoyl group attached at the 2nd position and a methyl group at the 4th position .

Scientific Research Applications

Catalysis and Chemical Reactions

Compounds similar to 2-(3-Bromobenzoyl)-4-methylpyridine have been studied for their roles in catalysis. For example, the role of Ni and Co promoters in the hydrodesulfurization (HDS) of dibenzothiophene over Mo/γ-Al2O3 catalysts indicates the impact of nitrogen-containing molecules on catalytic pathways (Egorova & Prins, 2006). This research highlights the significance of pyridine derivatives in modifying catalytic activity, which could extend to the study of 2-(3-Bromobenzoyl)-4-methylpyridine in similar contexts.

Supramolecular Chemistry

The synthesis and characterization of supramolecular cocrystals, involving pyridine derivatives, reveal the importance of these compounds in forming stable structures through hydrogen bonding (Thanigaimani et al., 2016). Such insights could be applicable to the design and synthesis of new materials using 2-(3-Bromobenzoyl)-4-methylpyridine as a building block.

Materials Science

In materials science, pyridine derivatives have been used to create complex coordination polymers with unique properties. Studies on cobalt complexes of dinitrobenzoic acid with bipyridine show how solvent-dependent self-assembly can result in varied structural motifs (Pedireddi & Varughese, 2004). This research could inspire the utilization of 2-(3-Bromobenzoyl)-4-methylpyridine in developing new materials with tailored properties.

Organic Synthesis

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid demonstrates the potential for pyridine derivatives in organic synthesis, particularly in carbon-hydrogen bond activation and functionalization processes (Feng et al., 2010). This example underscores the relevance of compounds like 2-(3-Bromobenzoyl)-4-methylpyridine in innovative synthetic methodologies.

Mechanism of Action

Target of Action

The targets of a compound depend on its chemical structure and properties. Many benzoyl derivatives are known to interact with various enzymes and receptors in the body. For instance, some benzoyl derivatives have been found to inhibit cyclooxygenase (COX) enzymes .

Mode of Action

The mode of action would depend on the specific target. For COX enzymes, the compound might inhibit the enzyme’s activity, preventing it from catalyzing the production of prostaglandins, which are involved in inflammation and pain signaling .

Biochemical Pathways

If the compound targets COX enzymes, it would affect the arachidonic acid pathway, leading to a decrease in prostaglandin production. This could result in reduced inflammation and pain .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it inhibits COX enzymes, it might have anti-inflammatory and analgesic effects .

properties

IUPAC Name |

(3-bromophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMPDSAOMFCNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)

![Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B1532122.png)

![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)